molecular formula C22H24BNO5 B1387038 2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione CAS No. 957061-09-5

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione

Cat. No.: B1387038
CAS No.: 957061-09-5
M. Wt: 393.2 g/mol
InChI Key: KTVTYHREIHAMSB-UHFFFAOYSA-N
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Description

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione typically involves multiple steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized through the reaction of pinacol with boronic acid derivatives under specific conditions.

    Attachment to Phenoxyethyl Group: The dioxaborolane ring is then attached to a phenoxyethyl group through a coupling reaction, often facilitated by a palladium catalyst.

    Formation of Isoindoline-1,3-dione: The final step involves the formation of the isoindoline-1,3-dione moiety, which is typically achieved through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.

    Reduction: Reduction reactions can also occur, potentially converting the dioxaborolane ring into other boron-containing structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution could introduce various functional groups onto the phenoxy or isoindoline moieties.

Scientific Research Applications

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, making it a useful moiety in catalysis and drug design. The phenoxy and isoindoline groups can also participate in various interactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with applications in organic synthesis.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in the synthesis of complex organic molecules.

Uniqueness

What sets 2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione apart is its combination of the dioxaborolane ring with the phenoxyethyl and isoindoline-1,3-dione moieties. This unique structure provides a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BNO5/c1-21(2)22(3,4)29-23(28-21)15-9-11-16(12-10-15)27-14-13-24-19(25)17-7-5-6-8-18(17)20(24)26/h5-12H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVTYHREIHAMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657199
Record name 2-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-09-5
Record name 2-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione

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